molecular formula C18H17N3O2S B2698904 1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034477-55-7

1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No. B2698904
M. Wt: 339.41
InChI Key: ZOLIECRRRASCNJ-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, its role or use, and any notable properties or characteristics.



Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability.


Scientific Research Applications

Conformational and Tautomeric Control

Urea derivatives have been studied for their ability to undergo conformational and tautomeric shifts, controlled by supramolecular approaches. These shifts can be utilized in molecular sensing, where the urea moiety's conformational equilibrium and the pyrimidine part's tautomerism play critical roles. This is achieved through triple hydrogen bonding, showing potential in creating responsive materials for sensing applications (Adam Kwiatkowski et al., 2019).

Enzymatic Acylation in Green Solvents

Urea derivatives have been used in enzymatic acylation reactions of pharmacologically relevant nucleosides, demonstrating excellent regioselectivity and high yields. These reactions were performed in green solvents like 2-methyltetrahydrofuran (MeTHF), highlighting the compound's role in environmentally friendly chemical processes (Y. Simeó et al., 2009).

Inhibition of Protein Kinases

Certain pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which are significant for cancer research. These inhibitors demonstrate the potential therapeutic applications of urea derivatives in developing new cancer treatments (Roberta Pireddu et al., 2012).

Anticancer Investigations

Unsymmetrical 1,3-disubstituted ureas have been synthesized and investigated for their enzyme inhibition and anticancer activities. This research underscores the potential of urea derivatives in discovering new therapeutic agents for treating various cancers (Sana Mustafa et al., 2014).

Synthesis and Antimicrobial Activity

Urea derivatives have been synthesized and evaluated for their antimicrobial activities, showing moderate efficacy in various assays. These compounds' ability to combat microbial infections suggests their utility in developing new antimicrobial agents (P. V. G. Reddy et al., 2003).

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include information on the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.


Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis or properties of the compound could be improved.


properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-15-8-3-2-7-14(15)21-18(22)20-12-13-6-4-10-19-17(13)16-9-5-11-24-16/h2-11H,12H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLIECRRRASCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

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